N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Properties
Molecular Formula |
C14H21N5O4S |
|---|---|
Molecular Weight |
355.42 g/mol |
IUPAC Name |
N-[4-[[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H21N5O4S/c1-11(21)17-12-3-5-13(6-4-12)24(22,23)18-14-15-9-19(10-16-14)7-2-8-20/h3-6,20H,2,7-10H2,1H3,(H,17,21)(H2,15,16,18) |
InChI Key |
QMBBRXMITSIIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-sulfonamide. This intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Known for its use in herbicides and its similar sulfonamide structure.
N-(4-{[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide): Another sulfonamide derivative with applications in pharmaceuticals.
N-(4-{[(3,4-dimethoxy-benzylidene)-amino]phenyl)acetamide: Used in medicinal chemistry for its antiproliferative activities.
Uniqueness
What sets N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide apart is its unique triazine ring structure combined with the sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 317.35 g/mol. Its structure features a sulfamoyl group attached to a phenyl ring and a triazine moiety, which are believed to contribute to its biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
The results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Bacillus subtilis, which may be attributed to its structural features that facilitate interaction with bacterial cell components .
2. Enzyme Inhibition Activity
This compound has also been investigated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition: The compound demonstrated significant AChE inhibitory activity with an IC50 value of 12 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
- Urease Inhibition: The compound showed promising urease inhibitory activity (IC50 = 15 µM), indicating its potential in managing urinary tract infections by inhibiting urease-producing pathogens .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets in microorganisms and human enzymes. Molecular docking studies have revealed that the compound binds effectively to the active sites of AChE and urease. The presence of the sulfamoyl group is crucial as it enhances binding affinity through hydrogen bonding and hydrophobic interactions .
Case Studies
Case Study 1: Antibacterial Efficacy
In a clinical setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antibiotic agent.
Case Study 2: Neurological Applications
Another study focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
